molecular formula C12H16N2O3 B1323173 (1-(4-Nitrophenyl)piperidin-4-yl)methanol CAS No. 471937-85-6

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Cat. No. B1323173
M. Wt: 236.27 g/mol
InChI Key: DJKPUSPBJFCEMA-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a 0° C. solution of 1-(4-nitrophenyl)piperidine-4-carboxylic acid (1.0 g, 4.0 mmol) in tetrahydrofuran (14 mL) is added borane.tetrahydrofuran complex (1.8 M, 7 mL, 13 mmol). After completion of the dropwise addition, the coolant is removed. The mixture is stirred overnight at room temperature and re-cooled to 0° C. in an ice-water bath. Sodium hydroxide solution (1M, 6 mL) is added dropwise. The basic mixture is neutralized by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted 3× with ethyl acetate, and the combined extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give [1-(4-nitro-phenyl)-piperidin-4-yl]-methanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH:13]([C:16](O)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].B>O1CCCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][CH2:15]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the coolant is removed
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to 0° C. in an ice-water bath
ADDITION
Type
ADDITION
Details
Sodium hydroxide solution (1M, 6 mL) is added dropwise
ADDITION
Type
ADDITION
Details
The basic mixture is neutralized by the addition of saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 3× with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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